molecular formula C16H18N2O3S2 B2525798 N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251605-98-7

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2525798
CAS No.: 1251605-98-7
M. Wt: 350.45
InChI Key: GKFULSTVHZLTQS-UHFFFAOYSA-N
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Description

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic small molecule designed for research applications. It features a thiophene-2-carboxamide core, a structural motif found in various pharmacologically active compounds, substituted with an N-allyl group and an N-ethylphenylsulfonamido moiety at the 3-position. This specific molecular architecture, incorporating both sulfonamide and carboxamide functional groups, makes it a compound of interest in medicinal chemistry and drug discovery for exploring structure-activity relationships. The integration of the thiophene ring, a common heterocycle in FDA-approved drugs, suggests potential for diverse biological interactions. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules. It may also serve as a candidate in high-throughput screening assays to investigate its activity against various enzymatic or cellular targets. Its potential mechanism of action could involve enzyme inhibition, given the known propensity of sulfonamide groups to act as enzyme inhibitors by mimicking native substrates or coordinating with active site residues. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-11-17-16(19)15-14(10-12-22-15)18(4-2)23(20,21)13-8-6-5-7-9-13/h3,5-10,12H,1,4,11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFULSTVHZLTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Thiophene Carboxamide Framework

The target compound shares a thiophene-2-carboxamide backbone with multiple analogs:

  • N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide : Features a benzimidazole substituent at the 5-position and alkyl groups on the amide nitrogen .
  • N-(2-nitrophenyl)thiophene-2-carboxamide : Substituted with a nitrobenzene group at the amide nitrogen .
  • Sulfonamido-thiophene carboxamides (CAS examples) : Include variants like N-(3-ethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, which differ in sulfonamido and benzyl substituents .

Key Structural Differences :

Compound 3-Position Substituent 2-Position Substituent
Target Compound N-ethylphenylsulfonamido Allyl amide
N-alkyl-5-(benzimidazol) analogs Benzimidazole Alkyl amide
N-(2-nitrophenyl) analog None 2-nitrophenyl amide
CAS sulfonamido analogs Methyl/ethyl sulfonamido Varied benzyl/trifluoromethyl

Comparison of Yields :

Reaction Type Typical Yields Key Reagents/Conditions
Amide coupling High Acetonitrile reflux, no catalyst
Suzuki cross-coupling 66–81% Pd(0), K₃PO₄, 1,4-dioxane

The allyl group in the target compound may require protection/deprotection strategies to avoid side reactions during synthesis.

Physicochemical and Electronic Properties

Solubility and Permeability

  • N-alkyl-5-(benzimidazol) analogs : Exhibit moderate solubility (30–50 μg/mL) and high permeability (≥30 × 10⁻⁶ cm/sec), with computed logP values of 3–5 indicating moderate hydrophobicity .

Prediction for Target Compound :
The allyl group may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl in CAS analogs ), while the sulfonamido group could improve permeability via hydrogen-bonding interactions.

NMR and Reactivity Descriptors

  • Pyrazole-thiophene derivatives : Computed NMR data showed strong agreement with experimental results (DFT calculations), with chemical hardness (η) and electrophilicity index (ω) used to predict reactivity. Compounds 9c and 9h were highly reactive, while 9d was stable .
  • N-(2-nitrophenyl) analog : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate conjugation, similar to furan-based analogs .

Target Compound Insights :
The sulfonamido group may increase electron-withdrawing effects, altering frontier molecular orbital (FMO) gaps and reactivity compared to benzimidazole or nitro-substituted analogs .

Pharmacological Potential

  • N-alkyl-5-(benzimidazol) analogs : Demonstrated favorable in vitro ADME properties, positioning them as viable drug candidates .

Target Compound Outlook : The allyl group may confer metabolic stability compared to methyl/ethyl substituents, while the sulfonamido group could enhance target binding affinity. Further in vitro studies are needed to validate these hypotheses.

Biological Activity

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic implications, and relevant research findings associated with this compound.

Target of Action
The primary target of this compound is the type 2a sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA2a) . This enzyme is crucial for maintaining intracellular calcium homeostasis in cardiac myocytes, which is vital for proper heart function.

Mode of Action
The compound enhances SERCA2a activity, leading to increased Ca²⁺ transport in cardiac sarcoplasmic reticulum vesicles. This results in improved intracellular calcium dynamics, which enhances action potential-induced Ca²⁺ transients and increases the sarcoplasmic reticulum (SR) Ca²⁺ load.

Biochemical Pathways

The enhancement of SERCA2a activity by this compound affects the intracellular calcium regulation pathway . By increasing the endoplasmic reticulum's calcium load, it facilitates better calcium handling during cardiac contraction, which may have therapeutic implications for heart failure and other cardiac conditions.

Anticancer Properties

Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit anticancer properties . In particular, compounds with similar structures have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM) . These findings suggest that this compound could be further developed as an apoptosis inducer in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial potential of thiophene derivatives. Compounds structurally related to this compound have shown promising antibacterial activity against various pathogens, indicating their potential use in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells (IC50 < 10 μM)
AntimicrobialEffective against ESBL-producing E. coli
Cardiac FunctionEnhances SERCA2a activity; improves Ca²⁺ dynamics

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reacting thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide under basic conditions. This compound serves not only as a potential therapeutic agent but also as a building block for synthesizing more complex molecules in medicinal chemistry.

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